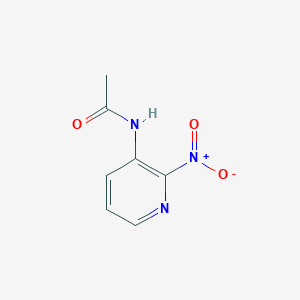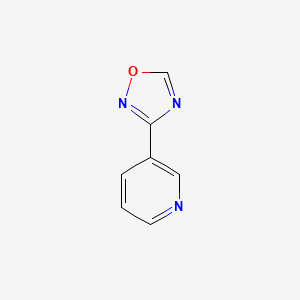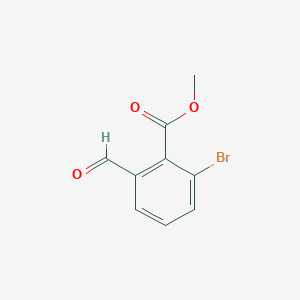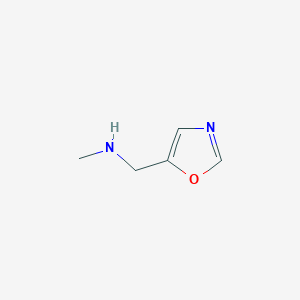
3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. Another study reported the synthesis of a novel chalcone crystal (2 E )-1- (4-chlorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one (C 16 H 13 ClO 3, hereafter named CLPMP) using a linker mode approach under reflux condition .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one” can be analyzed using various spectroscopic techniques. For instance, the Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy can be used to study the properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, several laboratory methods for the synthesis of phenols involve an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the methoxy and methanesulfonate groups. These groups could affect the compound’s solubility, stability, and reactivity.Safety and Hazards
While specific safety and hazard information for “3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Orientations Futures
Future research directions could include further exploration of the compound’s potential applications in medicine, material science, and organic chemistry. For instance, a novel synthetic BHPB analogue, MMPP, exhibited potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model, suggesting potential for use in the treatment of rheumatoid arthritis .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-4-9-16-15(10-11)12(2)17(18(19)21-16)13-5-7-14(20-3)8-6-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJVFGVQGIIYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide](/img/structure/B3039418.png)



![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)








